13,14-dihydro-19R-hydroxy Prostaglandin E1 is a biologically active derivative of Prostaglandin E1, recognized for its significant pharmacological properties. This compound exhibits potent inhibitory effects on platelet aggregation and activates adenylate cyclase, making it crucial in cardiovascular research and therapeutic applications. Its unique structure contributes to its enhanced potency compared to related compounds, which has led to its exploration in various scientific fields, including chemistry, biology, and medicine .
This compound is classified under the category of prostaglandins, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Specifically, 13,14-dihydro-19R-hydroxy Prostaglandin E1 is synthesized from Prostaglandin E1 through reduction processes that modify its structure while retaining biological activity .
The synthesis of 13,14-dihydro-19R-hydroxy Prostaglandin E1 typically involves multi-step chemical reactions starting from Prostaglandin E1. One prevalent method includes the reduction of the double bond between carbons 13 and 14 using specific reducing agents like lithium aluminum hydride or sodium borohydride under controlled conditions. The stereochemistry of the product is critical; thus, precise control over reaction parameters is necessary to ensure the desired isomer is obtained .
Industrial production often employs optimized reaction conditions to enhance yield and purity. This may involve chromatography for purification to isolate the target compound from by-products .
The molecular formula of 13,14-dihydro-19R-hydroxy Prostaglandin E1 is C20H34O5. Its structure features a hydroxyl group at the 19th carbon position and a saturated bond between carbons 13 and 14, distinguishing it from its precursor, Prostaglandin E1. The compound's structural characteristics contribute significantly to its biological activity .
13,14-dihydro-19R-hydroxy Prostaglandin E1 can undergo various chemical reactions:
The mechanism of action for 13,14-dihydro-19R-hydroxy Prostaglandin E1 primarily involves its interaction with specific receptors in cellular signaling pathways. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This signaling cascade results in various physiological effects, including vasodilation and inhibition of platelet aggregation .
The compound's ability to modulate these pathways underlines its potential therapeutic applications in managing cardiovascular diseases and other conditions where platelet aggregation plays a critical role.
Relevant analyses indicate that the compound retains significant biological activity despite structural modifications compared to its parent compound.
13,14-dihydro-19R-hydroxy Prostaglandin E1 has diverse applications across several scientific domains:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0